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Compound of Interest

Methyl N-Boc-3-
Compound Name: )
aminophenylacetate

Cat. No.: B567327

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-3-aminophenylacetate, systematically named Methyl 2-(3-((tert-
butoxycarbonyl)amino)phenyl)acetate, is a valuable intermediate in organic synthesis,
particularly in the design and development of novel pharmaceutical agents. Its structure
combines a phenylacetate moiety, a common scaffold in medicinal chemistry, with a Boc-
protected amine, which allows for selective chemical modifications. The precise
characterization of this molecule is paramount for ensuring the purity, identity, and quality of
downstream products. This technical guide provides a comprehensive overview of the
expected spectroscopic data for Methyl N-Boc-3-aminophenylacetate, including Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

A Note on Data Availability: Direct experimental spectra for Methyl N-Boc-3-
aminophenylacetate are not readily available in publicly accessible databases. Therefore, this
guide will utilize established spectroscopic principles and data from closely related structural
isomers and analogous compounds to provide a robust and scientifically grounded
interpretation of the expected spectral features. This approach will equip researchers with the
necessary knowledge to identify and characterize the target molecule.

Molecular Structure and Key Functional Groups
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A thorough understanding of the molecular structure is fundamental to interpreting its
spectroscopic data.

Figure 1: Chemical structure of Methyl N-Boc-3-aminophenylacetate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

A. 'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and
their neighboring environments.

Experimental Protocol: A typical protocol for acquiring a *H NMR spectrum involves dissolving
approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, commonly
chloroform-d (CDCIs), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
The spectrum is then recorded on a 300 or 400 MHz NMR spectrometer.

Expected Chemical Shifts and Assignments:
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale &
Cited Insights

~7.2-74

4H

Ar-H

The aromatic
protons of the
meta-substituted
benzene ring are
expected to
appear in this
region as a
complex

multiplet.

1H

NH

The amide
proton of the Boc
group typically
appears as a
broad singlet. Its
chemical shift
can be variable
and
concentration-

dependent.

3H

-O-CHs

The methyl ester
protons are
expected to be a
sharp singlet due
to the absence of
adjacent protons.
For a similar
compound, this
peak was
observed at 6 3.7

ppm.[1]

2H

Ar-CH2-CO

The benzylic
protons adjacent

to the carbonyl
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group will appear

as a singlet.

The nine
equivalent
protons of the
tert-butyl group
of the Boc
protecting group
~1.5 S 9H -C(CHs)s will give a
characteristic
sharp singlet. A
similar
compound
showed this peak
at o 1.42 ppm.[1]

B. *C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in
the molecule.

Experimental Protocol: The 13C NMR spectrum is typically acquired using the same sample
prepared for tH NMR analysis. A proton-decoupled sequence is used to simplify the spectrum
to single lines for each unique carbon atom.

Expected Chemical Shifts and Assignments:
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Chemical Shift (6, ppm) Assignment Rationale & Cited Insights
The carbonyl carbon of the
methyl ester is expected in this

~172 C=0 (Ester) downfield region. A related
compound showed this peak at
0 170.2 ppm.[1]

The carbonyl carbon of the

Boc group is expected to be

slightly upfield from the ester
~153 C=0 (Boc)

carbonyl. A value of 4 156.4

ppm was reported for a similar

molecule.[1]

The aromatic carbon attached

~138 Ar-C-NH .
to the nitrogen atom.

The aromatic carbon attached
~135 Ar-C-CH:2
to the methylene group.
~129 Ar-CH Aromatic methine carbons.
~120 Ar-CH Aromatic methine carbons.
~118 Ar-CH Aromatic methine carbons.
The quaternary carbon of the
~80 -C(CHs)s
tert-butyl group.

~52 -O-CHs The methyl carbon of the ester.

~41 Ar-CH2-CO The benzylic carbon.

The three equivalent methyl
~28 -C(CHs)s

carbons of the tert-butyl group.

Il. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance
(ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the

ATR crystal, and the spectrum is recorded.

Expected Characteristic Absorption Bands:
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Wavenumber
(cm™)

Vibration

Rationale & Cited

Functional Group .
Insights

~3350

N-H Stretch

The N-H stretching of
) the carbamate will
Amine (Boc) )
appear as a single,

relatively sharp peak.

~3050

C-H Stretch

C-H stretching

vibrations of the
Aromatic benzene ring typically

appear above 3000

cmL,

~2980

C-H Stretch

Asymmetric and
] ] symmetric stretching
Aliphatic
of the methyl and

methylene groups.

~1735

C=0 Stretch

The carbonyl stretch

of the methyl ester is
Ester o

expected in this

region.

~1700

C=0 Stretch

The carbonyl of the
Boc group typically
absorbs at a slightly
lower wavenumber
Carbamate (Boc) than the ester
carbonyl. An IR
absorption at ~1690
cm~1 has been noted

for a Boc group.[2]

~1600, ~1480

C=C Stretch

Characteristic skeletal
Aromatic Ring vibrations of the

benzene ring.
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Strong stretching
~1250, ~1160 C-O Stretch Ester & Carbamate vibrations for the C-O

bonds.

lll. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Experimental Protocol: A high-resolution mass spectrum (HRMS) can be obtained using an
electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass
analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused
into the instrument.

Expected Molecular lons and Fragmentation:

m/z lon Rationale & Cited Insights

The calculated exact mass of
266.1392 [M+H]* the protonated molecule
(C14H20NO4™).

The calculated exact mass of
the sodium adduct

288,121 (M+Nal* (C1aH19NNaOa4™). A high-
resolution mass spectrometry
result for a related compound

confirmed the molecular ion.[1]

Loss of the tert-butyl group is a
210 M-CaHs* common fragmentation
=49
pathway for Boc-protected

compounds.

Loss of the entire Boc group

166 [M-Boc+H]*
(100 Da).

Fragmentation Pathway Visualization:
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[M - CaHs]*
m/z = 210
(Loss of isobutylene)

[M+H]*
m/z = 266

[M - Boc + H]*
m/z = 166
(Loss of Boc group)

Click to download full resolution via product page

Figure 2: Proposed key fragmentation pathways for Methyl N-Boc-3-aminophenylacetate in
ESI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework
for the characterization of Methyl N-Boc-3-aminophenylacetate. By combining the insights
from 'H NMR, 3C NMR, IR, and MS, researchers can confidently verify the identity and purity
of this important synthetic intermediate. While direct experimental data is not widely published,
the principles and comparative data presented here offer a reliable roadmap for its analysis in a
laboratory setting, ensuring the high standards of scientific integrity required in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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boc-3-aminophenylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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